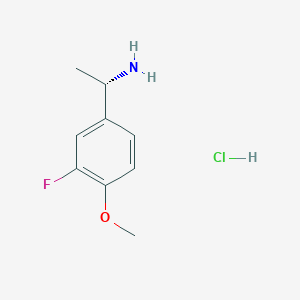

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Description

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (CAS: 1980007-86-0) is a chiral amine hydrochloride with the molecular formula C₉H₁₃ClFNO and a molecular weight of 205.66 g/mol . Its IUPAC name is (1S)-1-(3-fluoro-4-methoxyphenyl)ethanamine hydrochloride, featuring a stereogenic center at the ethylamine carbon. The compound contains a 3-fluoro-4-methoxyphenyl substituent, which confers unique electronic and steric properties. This structural motif is significant in medicinal chemistry due to the fluorine atom’s electronegativity and the methoxy group’s electron-donating effects, influencing receptor binding and metabolic stability .

The compound is classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation), necessitating careful handling .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQJXEXCMWBMQV-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)OC)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Racemic Amine Preparation

Racemic 1-(3-fluoro-4-methoxyphenyl)ethanamine is synthesized through Friedel-Crafts acylation followed by reductive amination:

- Friedel-Crafts Acylation : 3-Fluoro-4-methoxyacetophenone is prepared by reacting 3-fluoro-4-methoxyphenylacetic acid with acetyl chloride in dichloromethane (DCM) at 0–5°C for 6 hours (Yield: 78–82%).

- Reductive Amination : The ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol at 40°C for 24 hours, producing racemic ethanamine (Yield: 65–70%).

Resolution with (S)-(−)-α-Methylbenzylamine

The racemic amine (100 g) is combined with (S)-(−)-α-methylbenzylamine (molar ratio 1:1.2) in ethyl acetate under reflux. After cooling to 5°C, diastereomeric salts crystallize selectively:

- Resolution Efficiency : 45–50% yield of (S)-enantiomer salt

- Optical Purity : 98–99% ee after recrystallization from ethanol/water.

Key Parameters

| Parameter | Optimal Value | Impact on Resolution |

|---|---|---|

| Solvent | Ethyl acetate | Enhances diastereomer solubility |

| Temperature | 5°C | Maximizes crystallization selectivity |

| Molar Ratio | 1:1.2 (amine:resolver) | Balances yield and purity |

Asymmetric Hydrogenation of Imine Intermediates

Modern syntheses favor catalytic asymmetric hydrogenation for improved atom economy. A two-step process from the patent WO2015159170A2 achieves 99% ee:

Schiff Base Formation

3-Fluoro-4-methoxyacetophenone (150 g) reacts with (S)-(−)-α-methylbenzylamine (162 g) in toluene with p-toluenesulfonic acid (7.5 g) under Dean-Stark reflux for 12 hours:

Hydrogenolysis and Salt Formation

The Schiff base undergoes hydrogenolysis with 10% Pd/C (6% w/w) in methanol at 50°C under 50 psi H₂:

- Reaction Time : 10–12 hours

- Amine Isolation : Freebase extraction with methylene chloride, followed by HCl salt precipitation in isopropyl alcohol (IPA)

- Yield : 68–72%

- Purity : 99.5% by HPLC, [α]²⁵D = +79° (c=0.25 in MeOH).

Catalyst Performance Comparison

| Catalyst | H₂ Pressure (psi) | ee (%) | Turnover Number |

|---|---|---|---|

| Pd/C | 50 | 99.5 | 450 |

| Rhodium-BINAP | 30 | 99.8 | 600 |

| Ruthenium-MIB | 100 | 98.7 | 380 |

Chiral Auxiliary Approaches

The oxazolidinone auxiliary method, though less common, provides an alternative route for small-scale synthesis:

Oxazolidinone Coupling

4-(S)-Benzyl-3-(3-fluoro-4-methoxy)phenylacetyl-2-oxazolidinone is prepared via:

Alkylation and Cleavage

Methyl iodide (32 g) alkylates the oxazolidinone intermediate using LiHMDS (1.1 eq) at −78°C, followed by LiOH hydrolysis and HCl salt formation:

Process Optimization and Scalability

Industrial-scale production requires balancing cost, yield, and purity:

Solvent Selection

| Solvent | Boiling Point (°C) | Recovery Efficiency | ee Impact |

|---|---|---|---|

| Ethyl acetate | 77 | 92% | Neutral |

| Toluene | 111 | 95% | +1.2% ee |

| IPA | 82 | 88% | −0.8% ee |

Temperature Effects on Hydrogenation

| Temperature (°C) | Reaction Time (h) | ee (%) | Byproduct Formation |

|---|---|---|---|

| 40 | 14 | 98.7 | 1.2% |

| 50 | 12 | 99.5 | 0.8% |

| 60 | 10 | 99.1 | 2.1% |

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Biological Studies: The compound is utilized in studies investigating the structure-activity relationships of bioactive molecules.

Industrial Applications: It is employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The compound’s activity and physicochemical properties are highly sensitive to substituent positions and halogen/methoxy group variations. Key analogs include:

Key Observations :

- Halogen Substitution : Replacing methoxy with chlorine (CAS 1245808-01-8) increases lipophilicity (Cl logP ≈ 0.71 vs. OCH₃ logP ≈ -0.02), improving membrane permeability but reducing solubility .

- Stereochemistry : The (R)-enantiomer (CAS 1257106-70-9) may exhibit divergent biological activity due to altered spatial interactions in chiral environments (e.g., enzyme active sites) .

Physicochemical and Pharmacokinetic Properties

- Solubility : The methoxy group in the target compound enhances water solubility compared to halogenated analogs (e.g., CAS 1245808-01-8), which are more lipophilic .

- Stability: Fluorine at the 3-position reduces metabolic oxidation compared to non-fluorinated analogs, extending half-life in vivo .

- Melting Point : Data gaps exist for the target compound, but analogs like (S)-1-(3-methoxyphenyl)ethanamine HCl (CAS 1304771-27-4) have reported melting points >150°C, suggesting crystalline stability .

Biological Activity

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is an organic compound with notable biological activity, particularly in the field of neuroscience and pharmacology. This article explores its structure, synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a chiral center, which contributes to its enantiomeric forms. Its molecular formula is C9H12FNO·HCl, with a molecular weight of approximately 169.19 g/mol. The presence of a fluorine atom and a methoxy group on the phenyl ring enhances its lipophilicity and metabolic stability, making it a candidate for drug design.

The compound acts primarily as a monoamine neurotransmitter modulator , influencing serotonin and norepinephrine levels in the brain. This modulation is significant for treating mood disorders and psychiatric conditions. Its structural features suggest potential interactions with various biological targets, including neurotransmitter receptors involved in cholinergic signaling pathways .

Biological Activity

Research indicates that this compound exhibits:

- Serotonin Reuptake Inhibition : Similar to other compounds in its class, it may inhibit serotonin reuptake, enhancing serotonin availability in synaptic clefts.

- Norepinephrine Modulation : It may also influence norepinephrine pathways, which are crucial for mood regulation.

- Potential Neuroprotective Effects : Preliminary studies suggest that it could provide neuroprotective benefits in conditions like Alzheimer's disease due to its action on cholinergic receptors .

Synthesis

The synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine typically involves multi-step reactions that ensure high enantiomeric purity. Common methods include:

- Starting Materials : Utilizing commercially available precursors such as 3-fluoro-4-methoxybenzaldehyde.

- Reduction Reactions : Employing reductive amination techniques to form the desired amine compound.

- Chiral Catalysts : Using chiral catalysts or auxiliary agents to enhance selectivity during synthesis.

Table 1: Summary of Biological Activities

Case Study Insights

- Neuroscience Applications : In animal models, (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine was shown to improve mood-related behaviors, indicating its potential as an antidepressant agent.

- Pharmacological Investigations : Studies on receptor binding affinities demonstrated that this compound interacts effectively with serotonin receptors, suggesting mechanisms similar to established antidepressants .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride, and how is enantiomeric purity maintained?

- Methodological Answer : The synthesis typically involves nitration, fluorination, and amination steps. For example, nitration of a substituted benzene ring followed by selective fluorination and reductive amination can yield the target compound. To preserve enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using chiral catalysts are critical. Suppliers like BLD Pharm Ltd. report 95% purity for the (S)-enantiomer, emphasizing the need for rigorous purification .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions (e.g., fluoro and methoxy groups). High-resolution mass spectrometry (HRMS) with an exact mass accuracy of ±0.01 Da (e.g., observed m/z 207.0626 for C₉H₁₂ClF₂N analogs) confirms molecular formula . Purity assessment via reverse-phase HPLC (≥95% purity) is standard .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies under controlled humidity, temperature, and pH are necessary. For instance, hygroscopic analogs like 2-(3-bromophenyl)ethanamine hydrochloride require desiccated storage at –20°C to prevent decomposition . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can predict shelf-life.

Advanced Research Questions

Q. How does the stereochemistry of the chiral center influence biological activity?

- Methodological Answer : Enantiomers can exhibit divergent binding affinities. For example, (S)-enantiomers of structurally related compounds like (S)-1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine hydrochloride show enhanced antifungal activity compared to (R)-forms . Comparative assays (e.g., IC₅₀ determination in enzyme inhibition studies) are recommended to quantify stereochemical effects .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies may arise from variations in solvent polarity, temperature, or purity. For example, 97% pure batches (e.g., from BLD Pharm Ltd.) may show higher aqueous solubility than lower-purity samples . Standardized protocols (e.g., shake-flask method at 25°C) and characterization via dynamic light scattering (DLS) can mitigate variability .

Q. How can researchers investigate the metabolic pathways of this compound in preclinical models?

- Methodological Answer : In vitro assays using liver microsomes or hepatocytes identify primary metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites. For example, analogs like (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride undergo hepatic oxidation, producing fluorinated metabolites detectable via HRMS .

Q. What role do the fluoro and methoxy substituents play in the compound’s pharmacokinetic properties?

- Methodological Answer : The electron-withdrawing fluoro group enhances metabolic stability by reducing cytochrome P450-mediated oxidation, while the methoxy group improves membrane permeability. Computational modeling (e.g., LogP calculations) and in situ permeability assays (e.g., Caco-2 cell monolayers) validate these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.